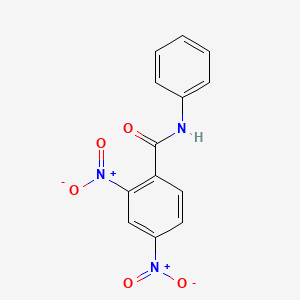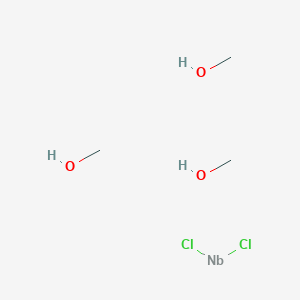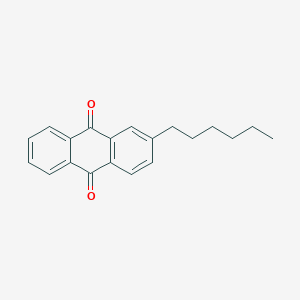
Palladium--zirconium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–zirconium (1/1) is an intermetallic compound composed of equal parts palladium and zirconium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Palladium–zirconium (1/1) can be synthesized through several methods, including:
Wet Impregnation Method: This involves depositing palladium nanoparticles on activated zirconium metal-organic frameworks at room temperature.
Deep Eutectic Solvent-Assisted Hot Pressing: This method rapidly prepares zirconium-based metal-organic framework nanocrystals on fibers within 20 minutes.
Industrial Production Methods: The industrial production of palladium–zirconium (1/1) often involves the use of high-temperature and high-pressure techniques to ensure the formation of a stable intermetallic compound. The use of deep eutectic solvents can accelerate the growth of zirconium-based metal-organic frameworks, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions: Palladium–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: Palladium and zirconium nanoparticles can be oxidized to form their respective oxides.
Reduction: Palladium ions can be reduced to form palladium nanoparticles.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, are common.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or ethanol.
Substitution: Aryl halides and organoboronic acids for Suzuki–Miyaura reactions; olefins for Heck reactions.
Major Products:
Oxidation: Palladium oxide and zirconium oxide.
Reduction: Palladium nanoparticles.
Substitution: Various carbon-carbon bonded products, depending on the specific reactants used.
Wissenschaftliche Forschungsanwendungen
Palladium–zirconium (1/1) has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura and Heck reactions.
Medicine: Investigated for use in drug delivery systems and as a component in medical implants due to its biocompatibility.
Wirkmechanismus
The mechanism by which palladium–zirconium (1/1) exerts its effects primarily involves its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, particularly in carbon-carbon bond formation reactions. The zirconium component provides structural stability and enhances the overall catalytic efficiency by preventing the aggregation of palladium nanoparticles .
Vergleich Mit ähnlichen Verbindungen
Palladium–nickel (1/1): Similar catalytic properties but less stable than palladium–zirconium (1/1).
Palladium–rhodium (1/1): Higher catalytic activity but more expensive and less abundant.
Zirconium–titanium (1/1): Excellent structural properties but lacks the catalytic efficiency of palladium–zirconium (1/1).
Uniqueness: Palladium–zirconium (1/1) is unique due to its combination of high catalytic activity and structural stability. The presence of zirconium enhances the durability and reusability of the catalyst, making it more efficient and cost-effective for industrial applications .
Eigenschaften
CAS-Nummer |
12218-89-2 |
|---|---|
Molekularformel |
PdZr |
Molekulargewicht |
197.64 g/mol |
IUPAC-Name |
palladium;zirconium |
InChI |
InChI=1S/Pd.Zr |
InChI-Schlüssel |
CAPHFMAKLBLGBE-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



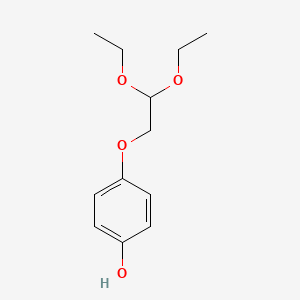


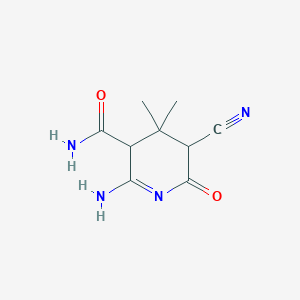
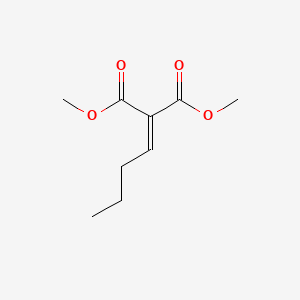

![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
